molecular formula C10H15FN4S B2634475 5-fluoro-N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine CAS No. 2034460-38-1

5-fluoro-N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine

Cat. No.: B2634475
CAS No.: 2034460-38-1
M. Wt: 242.32
InChI Key: CVHZRVYLXLNYMK-UHFFFAOYSA-N
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Description

5-fluoro-N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom, a dimethylamino group, and a thiomorpholine ring attached to a pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be formed through a cyclization reaction involving a suitable thiol and an amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of 5-fluoro-N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-thiomorpholinopyrimidine: Lacks the dimethylamino group.

    N,N-dimethyl-2-thiomorpholinopyrimidine: Lacks the fluorine atom.

    2-thiomorpholinopyrimidine: Lacks both the fluorine atom and the dimethylamino group

Uniqueness

5-fluoro-N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine is unique due to the presence of both the fluorine atom and the dimethylamino group, which can enhance its biological activity and chemical reactivity. The combination of these functional groups can lead to improved pharmacokinetic properties and increased potency in various applications .

Properties

IUPAC Name

5-fluoro-N,N-dimethyl-2-thiomorpholin-4-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN4S/c1-14(2)9-8(11)7-12-10(13-9)15-3-5-16-6-4-15/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHZRVYLXLNYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1F)N2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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